molecular formula C26H40N7O19P3S B1219056 glutaconyl-coenzyme A CAS No. 6712-05-6

glutaconyl-coenzyme A

Cat. No.: B1219056
CAS No.: 6712-05-6
M. Wt: 879.6 g/mol
InChI Key: URTLOTISFJPPOU-UHFFFAOYSA-N
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Description

glutaconyl-coenzyme A is an intermediate in the metabolism of lysine. It is an organic compound containing a coenzyme substructure, which classifies it as a fatty ester lipid molecule. Being a lipid makes the molecule hydrophobic, which makes it insoluble in water . The molecule has a molecular formula of C26H40N7O19P3S and a molecular weight of 879.62 grams per mole .

Preparation Methods

Synthetic Routes and Reaction Conditions

glutaconyl-coenzyme A is synthesized in vivo from pantothenate, cysteine, and adenosine. Pantothenate is phosphorylated, joined with cysteine, decarboxylated, joined with adenosine, and phosphorylated again to the 3’ ribose position to yield Coenzyme A .

Industrial Production Methods

Industrial production methods for Coenzyme A derivatives, including glutaconyl-CoA, typically involve enzymatic reactions. For instance, Acetyl-CoA is prepared enzymatically by reacting Coenzyme A with Acetyl Phosphate and Phosphotransacetylase. The product is then purified by ion exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

glutaconyl-coenzyme A undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound include:

Properties

CAS No.

6712-05-6

Molecular Formula

C26H40N7O19P3S

Molecular Weight

879.6 g/mol

IUPAC Name

5-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopent-3-enoic acid

InChI

InChI=1S/C26H40N7O19P3S/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33/h3,5,12-14,19-21,25,38-39H,4,6-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)

InChI Key

URTLOTISFJPPOU-UHFFFAOYSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O

Key on ui other cas no.

6712-05-6

physical_description

Solid

Synonyms

coenzyme A, glutaconyl-
glutaconyl-CoA
glutaconyl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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